molecular formula C20H14ClNO7 B2437462 1,4-dimethyl 2-(6-chloro-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate CAS No. 317327-61-0

1,4-dimethyl 2-(6-chloro-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate

Cat. No.: B2437462
CAS No.: 317327-61-0
M. Wt: 415.78
InChI Key: RPBYZYXONZKHKT-UHFFFAOYSA-N
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Description

1,4-dimethyl 2-(6-chloro-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-dimethyl 2-(6-chloro-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate typically involves multi-step organic reactions. One common method involves the condensation of 6-chloro-2-oxo-2H-chromene-3-carboxylic acid with 1,4-dimethylbenzene-1,4-dicarboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts such as palladium on carbon (Pd/C) can also be employed to facilitate the reaction under milder conditions, thereby reducing energy consumption and improving overall sustainability .

Chemical Reactions Analysis

Types of Reactions

1,4-dimethyl 2-(6-chloro-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4-dimethyl 2-(6-chloro-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate involves its interaction with specific molecular targets within the cell. The compound is known to inhibit certain enzymes involved in cell proliferation, thereby exerting its anticancer effects. Additionally, it can disrupt bacterial cell wall synthesis, leading to its antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-dimethyl 2-(6-chloro-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate is unique due to the presence of both the chromene and benzene-1,4-dicarboxylate moieties, which contribute to its distinct chemical and biological properties. This dual functionality allows for a broader range of applications compared to other similar compounds .

Biological Activity

1,4-Dimethyl 2-(6-chloro-2-oxo-2H-chromene-3-amido)benzene-1,4-dicarboxylate is a synthetic compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article focuses on the biological activity of this specific compound, analyzing its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex chemical structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C17H16ClNO5C_{17}H_{16}ClNO_5, and it features both amido and dicarboxylate functionalities that are essential for its interaction with biological targets.

The biological activity of this compound primarily arises from its ability to interact with specific enzymes and receptors within cells. The following mechanisms have been identified:

  • Inhibition of Carbonic Anhydrases (CAs) : Recent studies indicate that derivatives of chromene can selectively inhibit tumor-associated carbonic anhydrases (CAs) IX and XII. These enzymes play a crucial role in tumor physiology by regulating pH and promoting tumor growth under hypoxic conditions .
  • Antimicrobial Activity : The compound exhibits significant antibacterial properties against various strains of bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Biological Activity Data

Activity Target IC50/Ki Values Reference
Inhibition of CA IXTumor-associated carbonic anhydrase IXKi = 0.53 µM
Inhibition of CA XIITumor-associated carbonic anhydrase XIIKi = 0.47 µM
Antibacterial ActivityStaphylococcus aureusMIC = 3.12 μg/mL
Antibacterial ActivityEscherichia coliMIC = 12.5 μg/mL

Case Study 1: Antitumor Activity

A study investigated the antitumor effects of chromene derivatives, including this compound. The results showed a significant reduction in tumor cell proliferation in vitro, particularly against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the compound demonstrated potent inhibition against both gram-positive and gram-negative bacteria. The study evaluated the minimum inhibitory concentrations (MICs) against various pathogens and found that the compound was particularly effective against Staphylococcus aureus and Escherichia coli, suggesting its potential application in treating bacterial infections .

Properties

IUPAC Name

dimethyl 2-[(6-chloro-2-oxochromene-3-carbonyl)amino]benzene-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO7/c1-27-18(24)10-3-5-13(19(25)28-2)15(9-10)22-17(23)14-8-11-7-12(21)4-6-16(11)29-20(14)26/h3-9H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBYZYXONZKHKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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